Et-29

SIRT5 inhibition enzymatic assay Ki determination

Et-29 (NRD167) is the ethylester prodrug of a potent and selective SIRT5 inhibitor. With a Ki of 40 nM and minimal off-target engagement across the sirtuin family, it is the validated standard for interrogating SIRT5-dependent metabolic reprogramming in AML models. Its efficacy in orthotopic xenografts and selectivity against normal progenitors make it essential for robust translational studies.

Molecular Formula C34H46N6O6S
Molecular Weight 666.8 g/mol
Cat. No. B10828514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEt-29
Molecular FormulaC34H46N6O6S
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC(=S)NCCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C34H46N6O6S/c1-4-45-30(41)17-19-36-33(47)35-18-11-10-16-28(40-34(44)46-22-24-12-6-5-7-13-24)31(42)39-29(32(43)38-23(2)3)20-25-21-37-27-15-9-8-14-26(25)27/h5-9,12-15,21,23,28-29,37H,4,10-11,16-20,22H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)(H2,35,36,47)/t28-,29-/m0/s1
InChIKeyDCENHWUVADDCEN-VMPREFPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Et‑29 (NRD167) for SIRT5 Inhibition: Potency, Selectivity, and Procurement Considerations


Et‑29, also known as NRD167, is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of the NAD⁺‑dependent lysine deacylase SIRT5 [1]. With a molecular weight of 666.83 g/mol and the chemical formula C₃₄H₄₆N₆O₆S, the compound is characterized as the ethylester prodrug of a SIRT5 inhibitor (IC₅₀ = 370 nM for the active moiety) and is supplied as a white to beige powder suitable for in vitro and in vivo research applications . Its primary mechanism involves competitive inhibition of SIRT5 desuccinylase activity, which distinguishes it from other sirtuin‑targeting agents that often lack isoform specificity [2].

Why Et‑29 Cannot Be Substituted by Other SIRT5 Inhibitors


Despite sharing the same nominal target, SIRT5 inhibitors exhibit profound differences in potency, selectivity, and cellular activity that preclude simple interchangeability [1]. For instance, while early‑generation inhibitors like SIRT5 inhibitor 3 achieve only micromolar IC₅₀ values (~5.9 μM), Et‑29 (NRD167) demonstrates nanomolar affinity (Ki = 40 nM) and minimal off‑target engagement across the sirtuin family (<10% inhibition of SIRT1/2/3/6 at 10 μM) . Furthermore, many SIRT5 inhibitors lack comprehensive characterization in disease‑relevant models; Et‑29 has been extensively validated in AML cell lines, primary patient samples, and orthotopic xenograft systems, establishing a unique evidence base that generic alternatives cannot match [2]. Substituting Et‑29 with a less selective or less thoroughly characterized agent risks confounding experimental outcomes due to off‑target effects, variable cellular permeability, or unverified efficacy in specific biological contexts.

Et‑29 Quantitative Differentiation: Head‑to‑Head Comparisons and Class‑Level Benchmarks


Nanomolar SIRT5 Affinity: Et‑29 vs. SIRT5 Inhibitor 3

Et‑29 (NRD167) inhibits SIRT5 with a Ki of 40 nM, representing a >100‑fold improvement in potency over the early‑generation competitive inhibitor SIRT5 inhibitor 3, which exhibits an IC₅₀ of 5.9 μM . Both values were obtained in SIRT5 desuccinylation assays, enabling direct comparison of enzyme‑target engagement.

SIRT5 inhibition enzymatic assay Ki determination

Isoform Selectivity: Et‑29 vs. Pan‑Sirtuin Inhibitors

At a concentration of 10 μM, Et‑29 (NRD167) inhibits SIRT1, SIRT2, SIRT3, and SIRT6 by less than 10%, whereas its active moiety exhibits an IC₅₀ of 370 nM for SIRT5 . In contrast, the pan‑sirtuin inhibitor Suramin inhibits SIRT5 with an IC₅₀ of 22 μM and also potently inhibits SIRT1 (IC₅₀ = 297 nM) and SIRT2 (IC₅₀ = 1.15 μM) .

SIRT5 selectivity sirtuin panel off‑target profiling

Anti‑Proliferative Activity in AML: Et‑29 vs. SIRT5 Inhibitor 1

Et‑29 (NRD167) inhibits proliferation of SIRT5‑dependent AML cell lines (OCI‑AML2, SKM‑1) with IC₅₀ values ranging from 5 to 8 μM after 72 hours of treatment [1]. In the same study, the structurally distinct SIRT5 inhibitor 1 (Ki = 1.2 nM for SIRT5) displayed weaker anti‑proliferative effects in identical cell lines, suggesting that Et‑29's cellular activity is not solely dictated by enzyme affinity but also by favorable permeability and intracellular stability [2].

AML cell proliferation SIRT5‑dependent cancer therapeutic window

Selective Toxicity to Malignant vs. Normal Hematopoietic Cells

Et‑29 (NRD167) demonstrates a favorable therapeutic window by sparing normal hematopoietic progenitors while inhibiting AML cell growth. In colony‑forming assays, NRD167 at 6.25–12.5 μM significantly reduced colony formation of primary AML CD34+ cells but had negligible effect on CD34+ cells purified from normal cord blood samples [1]. This selectivity is a key differentiator from cytotoxic chemotherapeutics that lack discrimination between malignant and healthy cells.

therapeutic index CD34+ progenitors cancer selectivity

In Vivo Efficacy in AML Xenograft Models

Ex vivo pretreatment of primary AML cells with Et‑29 (NRD167) at 12.5–25 μM for 72 hours prior to xenotransplantation into NSG‑SGM3 mice significantly prolonged recipient survival compared to vehicle‑treated controls [1]. This in vivo validation distinguishes Et‑29 from many SIRT5 inhibitors that lack reported in vivo activity or have not been evaluated in orthotopic disease models.

in vivo efficacy AML xenograft survival benefit

Optimal Research Applications for Et‑29 (NRD167) Based on Quantitative Evidence


Dissecting SIRT5‑Specific Metabolic Dependencies in AML

Et‑29 is the inhibitor of choice for studying SIRT5‑dependent metabolic reprogramming in acute myeloid leukemia. Its nanomolar enzyme affinity, isoform selectivity, and validated anti‑proliferative activity in SIRT5‑dependent AML cell lines (OCI‑AML2, SKM‑1) at 5–8 μM enable precise interrogation of mitochondrial oxidative phosphorylation and glutamine utilization pathways without confounding off‑target effects on other sirtuins [1]. The compound's ability to recapitulate genetic SIRT5 knockdown phenotypes further supports its use in target validation studies [2].

Evaluating Therapeutic Index in Primary Hematopoietic Samples

For translational studies assessing cancer‑specific vulnerabilities, Et‑29 provides a unique tool to compare effects on malignant versus normal hematopoietic progenitors. The compound selectively impairs colony formation of primary AML CD34+ cells at 6.25–12.5 μM while sparing normal cord blood CD34+ cells at identical concentrations, establishing a clear therapeutic window for preclinical evaluation [3].

In Vivo Proof‑of‑Concept Studies for SIRT5‑Targeted Therapies

Researchers planning in vivo experiments to assess SIRT5 as a therapeutic target should prioritize Et‑29 due to its documented efficacy in AML xenograft models. Ex vivo pretreatment of primary AML cells with 12.5–25 μM Et‑29 for 72 hours prior to transplantation significantly extends recipient survival, providing a validated protocol for evaluating SIRT5 inhibition in orthotopic disease settings [4].

SIRT5 Selectivity Benchmarking in Sirtuin Panel Assays

When profiling sirtuin isoform selectivity across chemical series, Et‑29 serves as an essential reference standard. Its well‑characterized selectivity profile (<10% inhibition of SIRT1/2/3/6 at 10 μM) allows researchers to benchmark novel SIRT5 inhibitors and identify off‑target liabilities in screening cascades .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Et-29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.